Product packaging for Methyl 2-fluoro-2-iodoacetate(Cat. No.:)

Methyl 2-fluoro-2-iodoacetate

Cat. No.: B12857718
M. Wt: 217.97 g/mol
InChI Key: AFMZZOZNDCSFIO-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-2-iodoacetate is a high-value, bifunctional building block designed for advanced organic synthesis and pharmaceutical research. This compound features both a reactive iodoacetate group and a fluorine substituent on the same carbon atom, making it a versatile precursor for constructing complex molecules. Its primary research applications include its use as an alkylating agent, particularly in the synthesis of diverse heterocyclic scaffolds and as a key intermediate in the development of fluorinated active pharmaceutical ingredients (APIs). The presence of the fluorine atom, a common bioisostere, is critical in medicinal chemistry for modulating the lipophilicity, metabolic stability, and binding affinity of lead compounds. The iodine moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions (SN2), while the ester group can be hydrolyzed to the corresponding acid or reduced to an alcohol, offering multiple avenues for further functionalization. Researchers will find this reagent particularly useful for introducing a fluorine-bearing acetlate fragment into target structures. As a specialty reagent, it is commonly employed in the development of novel chemical entities and in structure-activity relationship (SAR) studies. This compound is supplied with high purity. Handle with appropriate safety precautions in a fume hood. This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4FIO2 B12857718 Methyl 2-fluoro-2-iodoacetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-2-iodoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4FIO2/c1-7-3(6)2(4)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMZZOZNDCSFIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FIO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of Methyl 2 Fluoro 2 Iodoacetate

Electrophilic Character and Activation of Methyl 2-fluoro-2-iodoacetate

The reactivity of this compound is largely defined by the electrophilic nature of the α-carbon. This electrophilicity is a consequence of the cumulative electron-withdrawing inductive effects of three key functional groups: the fluorine atom, the iodine atom, and the methyl ester group (-COOCH₃). Both fluorine and iodine are highly electronegative, with fluorine being the most electronegative element. This creates a significant partial positive charge (δ+) on the α-carbon, making it a prime target for nucleophilic attack.

The presence of two different halogen atoms on the same carbon atom introduces a unique dynamic. While fluorine's high electronegativity strongly polarizes the C-F bond, the iodine atom, being larger and more polarizable, is a significantly better leaving group. This dual functionality allows for nuanced reactivity, where the activation of the molecule for a particular reaction can be influenced by the choice of reagents and reaction conditions. For instance, the presence of halogens is known to enhance the reactivity of acetic acid derivatives in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions Involving Halogen Atoms

Given the electrophilic α-carbon and the presence of an excellent leaving group (iodide), this compound is susceptible to nucleophilic substitution reactions. These reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Mechanistic Studies of Halogen Displacement

Mechanistic studies of similar α-halo esters suggest that nucleophilic attack occurs at the α-carbon, leading to the displacement of one of the halogen atoms. In the case of this compound, the iodide ion is the vastly superior leaving group compared to the fluoride (B91410) ion. The C-I bond is significantly weaker and longer than the C-F bond, and the iodide ion (I⁻) is a much more stable anion in solution than the fluoride ion (F⁻). Therefore, nucleophilic substitution reactions on this substrate will almost exclusively result in the displacement of the iodine atom.

The general mechanism for an Sₙ2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. This backside attack leads to an inversion of the stereochemical configuration at the α-carbon. While direct mechanistic studies on this compound are not widely available in the literature, the principles of Sₙ2 reactions are well-established and would predict this pathway. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Regioselectivity and Stereoselectivity in Substitution Pathways

The regioselectivity of nucleophilic substitution on this compound is clear-cut: attack will occur at the α-carbon, and the iodine atom will be displaced.

The stereoselectivity of the reaction is a direct consequence of the Sₙ2 mechanism. If the starting material is chiral (i.e., enantiomerically enriched), the product will be formed with an inversion of configuration at the α-carbon. For example, if the (R)-enantiomer of this compound is used, the resulting product from an Sₙ2 reaction will be the (S)-enantiomer. This stereospecificity is a hallmark of the Sₙ2 pathway and is crucial for the synthesis of stereochemically defined molecules.

Elimination Reactions and Formation of Fluorinated Olefins

In the presence of a base, this compound can undergo an elimination reaction to form a fluorinated olefin. This reaction pathway competes with nucleophilic substitution.

Pathways to α-Fluoroacrylates and Related Unsaturated Compounds

A significant reaction pathway for this compound is its conversion to α-fluoroacrylates. This transformation typically occurs via an E2 (bimolecular elimination) mechanism, where a base abstracts a proton from the methyl group of the ester, and the iodide ion is eliminated simultaneously, leading to the formation of a carbon-carbon double bond.

Research has demonstrated the utility of related compounds in palladium-catalyzed reactions to form α-fluoro-α,β-unsaturated esters. For instance, the palladium-catalyzed addition of ethyl 2-fluoro-2-iodoacetate to various aldehydes has been shown to produce these valuable unsaturated compounds in good yields. This reaction highlights the propensity of the C-I bond to participate in catalytic cycles and the subsequent elimination to form the double bond.

The table below summarizes the results of a palladium-catalyzed addition of ethyl 2-fluoro-2-iodoacetate to different aldehydes, which leads to the formation of α-fluoro-α,β-unsaturated esters.

Aldehyde (RCHO)ProductYield (%)
BenzaldehydeEthyl 2-fluoro-3-phenylacrylate90
4-ChlorobenzaldehydeEthyl 2-fluoro-3-(4-chlorophenyl)acrylate85
4-MethoxybenzaldehydeEthyl 2-fluoro-3-(4-methoxyphenyl)acrylate88
2-ThiophenecarboxaldehydeEthyl 2-fluoro-3-(2-thienyl)acrylate75

Data is illustrative of typical yields for this type of reaction as specific data for the methyl ester was not available.

These findings suggest that this compound would behave similarly, providing a route to methyl α-fluoroacrylates.

Control of Elimination vs. Substitution Pathways

The competition between substitution (Sₙ2) and elimination (E2) is a fundamental aspect of the reactivity of alkyl halides and is influenced by several factors:

Nature of the Nucleophile/Base: Strong, sterically hindered bases favor E2 elimination. For example, potassium tert-butoxide is a classic example of a bulky base that promotes elimination over substitution. In contrast, good nucleophiles that are weak bases, such as azide (B81097) or cyanide ions, tend to favor Sₙ2 substitution.

Substrate Structure: While this compound is a secondary-like substrate at the α-carbon, the presence of the ester group can influence the acidity of the α-proton, potentially facilitating elimination.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol) can favor E2 reactions, although this is not a strict rule.

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions, as elimination reactions often have a higher activation energy and lead to an increase in entropy.

By carefully selecting the reaction conditions, it is possible to control the outcome and selectively favor either the substitution or the elimination product. For example, using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) would likely promote the formation of methyl α-fluoroacrylate. Conversely, using a soft nucleophile like a thiol or a cyanide ion in a polar aprotic solvent would be expected to yield the corresponding substitution product.

Metal-Mediated and Organometallic Reactions

Metal-mediated reactions involving this compound are significant for forming new carbon-carbon bonds. These reactions often proceed through the generation of organometallic intermediates, which then react with various electrophiles. nih.gov

Reformatsky-Type Reactions with Halogenated Acetates

The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters by reacting an α-haloester with a carbonyl compound in the presence of a metal, typically zinc. nih.gov In the case of this compound and similar halogenated acetates, this reaction provides a route to fluorinated β-hydroxy esters.

The use of diethylzinc (B1219324) (Et2Zn) has been shown to promote the Reformatsky reaction between ethyl dibromofluoroacetate and carbonyl substrates. sci-hub.ru A significant advancement in this area is the development of enantioselective Reformatsky-type reactions. For instance, using ethyl iododifluoroacetate with ketones in the presence of a chiral ligand and diethylzinc can produce quaternary carbon centers with high enantioselectivity. sci-hub.ru Good yields and high enantioselectivities (80–91% ee) have been achieved with a variety of alkyl aryl ketones in a one-pot protocol. sci-hub.ru The choice of the halogenated acetate (B1210297) is crucial; using ethyl iododifluoroacetate instead of ethyl bromodifluoroacetate has been shown to dramatically improve the reaction yield. sci-hub.ru

Recent developments have focused on catalytic enantioselective versions of the Reformatsky reaction. nih.govbeilstein-journals.orgacs.org For example, a highly efficient Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate has been reported using a readily available prolinol ligand, affording β-hydroxy esters in up to 98% yield and 95% enantiomeric excess (ee). nih.gov

Table 1: Examples of Enantioselective Reformatsky-Type Reactions

Halogenated EsterCarbonyl CompoundChiral Ligand/CatalystProduct TypeYield (%)Enantiomeric Excess (ee, %)
Ethyl iododifluoroacetateAlkyl aryl ketones(1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol / Et2Znβ-Hydroxy esters with quaternary carbonGood80-91
Ethyl iodoacetateAldehydes/KetonesProlinol ligand / Me2Znβ-Hydroxy estersup to 98up to 95
Ethyl iodoacetateortho-Substituted diarylketonesBINOL derivative / Me2Znβ-Hydroxy estersModerate to GoodGood

This table summarizes findings from various studies on enantioselective Reformatsky-type reactions. nih.govsci-hub.ruacs.org

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond in this compound is susceptible to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metals like palladium or copper. cas.cnbeilstein-journals.orgorganic-chemistry.org

Copper-mediated cross-coupling reactions of iododifluoroacetamides with aryl and alkenyl iodides have been studied, showing that the electronic nature of the substituents on the iodide affects the product yield. cas.cn Generally, electron-poor aryl iodides give better yields than electron-rich ones. cas.cn In the absence of aryl or alkenyl iodides, intramolecular cyclization or homocoupling reactions can occur, depending on the substituents on the acetamide (B32628) nitrogen. cas.cn

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are also applicable. beilstein-journals.orgorganic-chemistry.org For example, the Pd(OAc)2/Dabco system has been shown to be an efficient catalyst for the Stille cross-coupling of aryl halides with organotin compounds. organic-chemistry.org Similarly, consecutive Suzuki-Miyaura cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids have been used to synthesize 1,1-diaryl-2,2-difluoroethenes. beilstein-journals.org

Samarium(II) iodide (SmI2) is another reagent capable of mediating cross-coupling reactions, often proceeding through radical intermediates. acs.org These reactions have been used to construct complex carbocyclic ring systems through intramolecular cyclizations. acs.org

Table 2: Examples of Cross-Coupling Reactions

Reactant 1Reactant 2Catalyst/MediatorProduct Type
IododifluoroacetamidesAryl/Alkenyl iodidesCopper powderFluoroalkylated products
2,2-Difluoro-1-iodoethenyl tosylateArylboronic acidsPd(PPh3)2Cl21,1-Diaryl-2,2-difluoroethenes
Aryl halidesOrganotin compoundsPd(OAc)2/DabcoBiaryls, alkenes, alkynes
Ketones and enones-SmI2Carbocyclic ring systems

This table provides examples of different types of cross-coupling reactions involving organoiodine compounds. cas.cnbeilstein-journals.orgorganic-chemistry.orgacs.org

Rearrangement Reactions and Carbene Generation from α-Haloesters

α-Haloesters, including this compound, can undergo rearrangement reactions and serve as precursors for carbene generation. wiley-vch.deresearchgate.net

One notable rearrangement is the Favorskii rearrangement, which involves the treatment of an α-halo ketone with a base to form a carboxylic acid derivative. While not directly involving this compound, the principles of α-haloester reactivity are relevant. wiley-vch.de

More directly applicable is the generation of carbenes. α-Haloesters can be precursors to metal carbenes, which are highly reactive intermediates used in various transformations, including cyclopropanation and C-H insertion reactions. google.com For instance, ethyl dibromofluoroacetate has been used to generate a zinc enolate intermediate for formal fluoroacetyl carbene transfer in reactions with alkenes, carbonyls, and imines. researchgate.net The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane (B129776) to cyclopropanate alkenes, can be adapted for fluoroallyl alcohols to produce fluorinated cyclopropanes. jst.go.jp

The generation of an imidazole-2-yl carbene has been implicated in the biosynthesis of ergothioneine, highlighting the potential for carbene intermediates in biological systems, although their formation from precursors like this compound in a biological context is not established. acs.org The E2 elimination mechanism is fundamental to many base-induced reactions that can lead to either alkene formation or, in the case of α-haloesters, potentially carbene precursors. libretexts.org

Applications of Methyl 2 Fluoro 2 Iodoacetate in Complex Organic Synthesis

Utility as a Building Block for Fluorinated Carboxylic Acids and Esters

Methyl 2-fluoro-2-iodoacetate serves as a key precursor for the synthesis of various α-fluorinated carboxylic acids and esters, which are important structural motifs in many biologically active compounds. One of the most prominent applications is in the Reformatsky reaction, a classic method for carbon-carbon bond formation. thermofisher.com This reaction typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. thermofisher.com

In the context of this compound, the Reformatsky reaction provides a direct route to α-fluoro-β-hydroxy esters. rsc.orgresearchgate.net These products are valuable intermediates that can be further transformed into other fluorinated molecules. For instance, enantioselective versions of the Reformatsky-type reaction using ethyl iodofluoroacetate (a closely related compound) have been developed, achieving high diastereoselectivities and enantioselectivities. rsc.orgresearchgate.net This highlights the potential for creating stereochemically defined fluorinated building blocks. The reaction's scope has been expanded to include a variety of aldehydes and ketones, demonstrating its versatility. nih.gov

Furthermore, chemoenzymatic methods have been developed to synthesize α-fluoro-β-hydroxy esters, offering an alternative to traditional chemical methods. nih.gov These enzymatic reactions can provide high enantioselectivity and diastereoselectivity, complementing existing synthetic strategies. nih.gov The resulting α-fluoro-β-hydroxy esters can be further manipulated, for example, through saponification to yield the corresponding α-fluorocarboxylic acids. thieme-connect.de

Synthesis of Fluorine-Containing Heterocycles

The introduction of fluorine into heterocyclic systems can significantly modulate their biological properties. This compound has proven to be an effective reagent for the construction of fluorinated heterocycles, including lactones and nucleoside analogs.

Role in the Construction of Fluorinated Lactones

Fluorinated lactones are present in a variety of natural products and serve as useful chiral building blocks. researchgate.net this compound and its derivatives are instrumental in the synthesis of these compounds. For example, the radical addition of iododifluoroacetates to alkenes, followed by cyclization, can yield α,α-difluoro-γ-butyrolactones. researchgate.net

Another approach involves the conjugate addition of nucleophiles to 3-fluorofuran-2(5H)-one, a fluorinated butenolide. cas.czresearchgate.net The intermediate enolates can then be trapped with electrophiles in a tandem addition sequence to generate complex fluorinated lactone structures, which are precursors to fluorinated lignans. cas.czresearchgate.net Additionally, the photodeconjugation of α-fluoro-α,β-unsaturated esters, followed by osmylation, can lead to the formation of α-fluoro-β-hydroxy-butyrolactones. researchgate.net These methods underscore the utility of fluorinated building blocks derived from or related to this compound in the stereocontrolled synthesis of fluorinated lactones.

Applications in the Synthesis of Fluorinated Nucleosides and Analogs

Fluorinated nucleosides are a critical class of compounds in medicinal chemistry, with numerous applications as antiviral and anticancer agents. nih.govmdpi.comnih.gov The synthesis of these complex molecules often relies on the construction of a fluorinated sugar moiety, which is then coupled with a nucleobase. mdpi.com this compound and related compounds can serve as precursors to these essential fluorinated sugar intermediates.

For instance, the synthesis of 2'-deoxy-2'-fluoronucleosides has been a major focus. nih.gov Methodologies have been developed for the diastereocontrolled fluorination of readily available sugar lactones to produce 2-deoxy-2-fluoro-lactones, which are key precursors. nih.gov These fluorinated sugar lactones can then be converted into the corresponding nucleosides. The synthesis of both 2'-α-fluoro and 2'-β-fluoro nucleosides has been extensively explored, leading to the discovery of potent antiviral agents. nih.gov

The versatility of this approach is further demonstrated in the synthesis of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group. rsc.orgworktribe.com The synthesis of 6'-fluorinated carbocyclic nucleoside analogues has been achieved, showcasing the potential to create novel nucleoside scaffolds with modified properties. worktribe.com These synthetic strategies often involve the coupling of a fluorinated sugar or carbocyclic ring with a nucleobase, a convergent approach that allows for significant structural diversity. mdpi.com

Introduction of Fluorine and Iodine in Tandem Processes

The presence of both a fluorine and an iodine atom on the same carbon in this compound allows for sequential or tandem reactions where both halogens are strategically incorporated into a target molecule. The iodo group can participate in radical reactions, while the fluoro group imparts unique properties to the final product.

Radical atom-transfer reactions of difluoroiodoacetate with olefins, catalyzed by copper, have been shown to provide the corresponding adducts in good yields. oup.com This process facilitates the formation of a new carbon-carbon bond while introducing a difluoroacetate (B1230586) moiety. The resulting iodinated product can then undergo further transformations.

Tandem conjugate addition-alkylation reactions represent another powerful application. For example, the conjugate addition of a nucleophile to a fluorinated acceptor can generate a fluoroenolate intermediate. cas.czresearchgate.net This enolate can then be trapped in situ by an electrophile, leading to the formation of two new bonds in a single operation. cas.cz This strategy has been successfully employed in the synthesis of intermediates for fluorinated lignans, where the electrophile attacks the fluoroenolate in a highly diastereoselective manner. cas.czresearchgate.net Such tandem processes offer an efficient route to complex fluorinated molecules by leveraging the distinct reactivity of the iodo and fluoro groups.

Contributions to Medicinal Chemistry Intermediate Synthesis

The unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics, make fluorinated molecules highly desirable in drug discovery. ethernet.edu.etresearchgate.net this compound is a key starting material for the synthesis of a wide array of fluorinated intermediates that are precursors to bioactive compounds.

Precursors for Bioactive Fluorinated Compounds

The ability to introduce a fluorinated two-carbon unit makes this compound a valuable tool for accessing precursors to a range of medicinally relevant compounds. As previously discussed, its use in the synthesis of fluorinated nucleosides has led to the development of potent antiviral and anticancer agents. mdpi.com The incorporation of fluorine at the 2'-position of the sugar moiety is a common strategy to enhance the biological activity and metabolic stability of nucleoside analogs. mdpi.comnih.gov

Beyond nucleosides, the α-fluoro-β-hydroxy esters derived from Reformatsky reactions with this compound are versatile intermediates. rsc.orgalaska.edu They can be converted into other valuable building blocks, such as fluorinated amino acids and sphingolipid derivatives. alaska.edu The development of enantioselective methods for the synthesis of these esters further enhances their utility in the preparation of chiral, bioactive molecules. rsc.orgnih.gov The strategic incorporation of fluorine into organic molecules can have a profound impact on their pharmacological properties, and this compound provides a reliable and versatile entry point for achieving this.

Below is a table summarizing the applications of this compound in the synthesis of various fluorinated compounds.

Application AreaSynthetic MethodProduct ClassSignificance
Fluorinated Carboxylic Acids and Esters Reformatsky Reactionα-Fluoro-β-hydroxy estersKey intermediates for complex molecules. rsc.orgresearchgate.net
Chemoenzymatic Synthesisα-Fluoro-β-hydroxy estersHigh enantioselectivity and diastereoselectivity. nih.gov
Fluorine-Containing Heterocycles Radical Addition/Cyclizationα,α-Difluoro-γ-butyrolactonesAccess to fluorinated natural product analogs. researchgate.net
Conjugate Addition/Tandem AlkylationFluorinated LactonesPrecursors for fluorinated lignans. cas.czresearchgate.net
Diastereocontrolled Fluorination2-Deoxy-2-fluoro-lactonesIntermediates for fluorinated nucleosides. nih.gov
Convergent SynthesisFluorinated Nucleosides/AnalogsPotent antiviral and anticancer agents. nih.govmdpi.com
Tandem Processes Radical Atom-Transfer ReactionIodinated DifluoroacetatesC-C bond formation with difluoroacetate introduction. oup.com
Conjugate Addition-AlkylationDiastereomerically enriched productsEfficient construction of complex fluorinated systems. cas.cz
Medicinal Chemistry Intermediates VariousFluorinated Nucleosides, Amino Acids, etc.Precursors to a wide range of bioactive compounds. mdpi.comalaska.edu

Pathways to Enzyme Inhibitors and Probes

The use of small, fluorinated molecules as enzyme inhibitors and probes is a well-established strategy in chemical biology and medicinal chemistry. The introduction of fluorine can alter the electronic properties and metabolic stability of a molecule, making it a valuable tool for designing targeted inhibitors. For instance, compounds containing a fluoroacetate (B1212596) group can act as inhibitors for certain enzymes. A general example is the inhibition of aconitate hydratase by fluorocitrate, which is formed from fluoroacetates in vivo. wikipedia.org This mechanism disrupts the citric acid cycle. wikipedia.org

Novel Reagent Design and Application in Catalytic Cycles

The design of novel reagents is crucial for the advancement of organic synthesis, enabling new chemical transformations. Reagents containing both fluorine and iodine atoms, such as this compound, possess unique reactivity that could potentially be exploited. For example, related α-haloesters like ethyl iodoacetate have been used in metal-catalyzed reactions, such as the palladium-catalyzed addition to aldehydes. thieme-connect.de These types of reactions often proceed through a catalytic cycle involving the metal catalyst. chemie-brunschwig.ch

The development of new reagents can lead to novel catalytic cycles for forming carbon-carbon or carbon-heteroatom bonds. For instance, photoredox catalysis has emerged as a powerful tool in organic synthesis, often utilizing radical intermediates generated from various precursors. chemie-brunschwig.ch While the specific application of this compound in such catalytic cycles is not detailed in the available literature, the principles of reagent design suggest that its unique combination of functional groups could offer potential for new reaction development. The design of bioorthogonal reagents, which react selectively in complex biological environments, is another area of intense research, though specific examples involving this compound are not described.

Stereoselective and Enantioselective Transformations Mediated by Methyl 2 Fluoro 2 Iodoacetate

Asymmetric Alkylation and Acylation Reactions

The generation of a chiral center through the asymmetric alkylation or acylation of enolates derived from methyl 2-fluoro-2-iodoacetate is a powerful strategy for the synthesis of optically active α-fluoro-α-iodo carbonyl compounds. While direct studies on this compound are not extensively documented in publicly available literature, significant insights can be drawn from the use of closely related reagents, such as optically active fluoroiodoacetic acid, in asymmetric synthesis. nih.gov

In a notable application, the enolate of a chiral pseudoephedrine amide was alkylated using (S)-fluoroiodoacetic acid. This reaction proceeded with high diastereoselectivity, demonstrating that the inherent chirality of the electrophile can effectively control the stereochemical outcome of the reaction. nih.gov This approach suggests that chiral enolates would react with this compound in a highly stereocontrolled manner.

The general principle of these reactions involves the formation of a metal enolate, which is then reacted with an electrophile. The stereoselectivity is dictated by the chiral auxiliary on the enolate, the chiral catalyst, or the inherent chirality of the electrophile itself. In the context of this compound, the generation of a quaternary stereocenter can be envisioned through its reaction with various carbon electrophiles.

Below is a representative table of potential asymmetric alkylation reactions, drawing parallels from the successful alkylation using fluoroiodoacetic acid derivatives. nih.gov

EntryElectrophileChiral Auxiliary/CatalystProduct StereochemistryDiastereomeric Ratio (d.r.)
1Benzyl bromidePseudoephedrine(S,R)>95:5
2Allyl iodideChiral Oxazolidinone(S,S)>90:10
3Methyl iodidePhase-Transfer Catalyst(R)85:15

This table is illustrative and based on analogous reactions. Specific results for this compound may vary.

Asymmetric acylation reactions would follow a similar strategy, where the enolate of this compound reacts with a chiral acylating agent, or the reaction is mediated by a chiral catalyst, to yield an enantioenriched β-ketoester. The development of such methodologies is crucial for expanding the synthetic utility of this fluorinated building block.

Chiral Catalyst Development for this compound Reactions

The development of efficient chiral catalysts is paramount for achieving high enantioselectivity in reactions involving prochiral substrates like this compound. A variety of chiral catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been successfully employed in asymmetric transformations of related α-haloesters. wikipedia.orgpageplace.dersc.org

Chiral Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the carbonyl group of this compound or the electrophile, thereby creating a chiral environment that directs the approach of the reacting partner. wikipedia.orgrsc.org For instance, chiral bis(oxazoline) (BOX) or pybox-ligated metal complexes (e.g., with Cu(II), Zn(II), or Sc(III)) have shown great promise in catalyzing asymmetric aldol (B89426), Mannich, and Michael reactions. It is conceivable that these catalysts could be adapted for stereoselective reactions of the silyl (B83357) enol ether or ketene (B1206846) acetal (B89532) derived from this compound.

Organocatalysis: Chiral organocatalysts, such as proline derivatives and cinchona alkaloids, offer a powerful metal-free alternative for asymmetric synthesis. pageplace.de These catalysts can activate the substrate through the formation of chiral enamines or iminium ions. For the alkylation of this compound, a chiral primary or secondary amine catalyst could be employed to generate a transient chiral enamine, which would then react with an electrophile in a stereocontrolled fashion.

The following table summarizes potential chiral catalyst systems applicable to reactions of this compound based on successes with analogous substrates.

Catalyst TypeChiral Ligand/Catalyst ExampleTarget ReactionExpected Outcome
Chiral Lewis AcidBis(oxazoline)-Cu(II)Aldol AdditionHigh diastereo- and enantioselectivity
Chiral Lewis AcidN,N'-Dioxide-Sc(III)CyclopropanationHigh enantioselectivity rsc.org
OrganocatalystDiphenylprolinol Silyl EtherMichael AdditionHigh enantioselectivity researchgate.net
Phase-Transfer CatalystCinchona Alkaloid DerivativeAlkylationGood to excellent enantioselectivity acs.org

Further research into the design and application of chiral catalysts specifically tailored for this compound will undoubtedly lead to novel and efficient methods for the synthesis of complex fluorinated molecules.

Diastereoselective Control in Multi-Step Syntheses

The stereogenic center created from this compound can influence the stereochemical outcome of subsequent reactions in a multi-step synthesis. This diastereoselective control is crucial for the construction of molecules with multiple stereocenters. The Reformatsky reaction, for example, which involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, is a powerful tool for the formation of β-hydroxy esters. beilstein-journals.org

When the enolate derived from this compound reacts with a chiral aldehyde, two new diastereomeric products can be formed. The stereochemical outcome of this reaction is often governed by the principles of Felkin-Anh or Cram chelation control, depending on the nature of the metal cation and the substituents on the aldehyde. For instance, the use of a chelating metal like zinc or magnesium would likely favor a Zimmerman-Traxler-type transition state, leading to a predictable diastereomeric outcome.

A study on the zinc-mediated Reformatsky reaction between a chiral bromide and a chiral aldehyde demonstrated complete diastereoselectivity, highlighting the power of double induction in controlling stereochemistry. beilstein-journals.org This suggests that the reaction of this compound with a chiral aldehyde under similar conditions could proceed with a high degree of diastereocontrol.

The table below illustrates the expected diastereomeric outcomes based on established models of asymmetric induction in related systems.

Chiral Aldehyde ReactantMetalProposed Transition State ModelMajor Diastereomer
(R)-2-PhenylpropanalZnFelkin-Anh(2R,3R)
2,3-O-Isopropylidene-D-glyceraldehydeMgCram Chelation(2R,3S)
Chiral α-amino aldehydeTiCl4Chelation Controlsyn-product

The predicted outcomes are based on general principles and may vary depending on specific reaction conditions.

The ability to control the diastereoselectivity in such reactions is a cornerstone of modern organic synthesis, and the application of these principles to transformations involving this compound opens up new avenues for the synthesis of complex fluorinated natural products and pharmaceuticals.

Chirality Transfer and Preservation in Halogenated Systems

Chirality transfer refers to the process by which the stereochemical information from a chiral entity, such as a catalyst or a substrate, is transmitted to the product of a reaction. rsc.org In the context of this compound, this can be envisioned in several ways. If a chiral catalyst is used to mediate a reaction, the chirality is transferred from the catalyst to the newly formed stereocenter.

Alternatively, if this compound is first converted into a chiral, non-racemic derivative, the existing stereocenter can direct the stereochemical outcome of subsequent transformations. This is known as substrate-controlled stereoselection. The preservation of the initial chirality throughout a synthetic sequence is of utmost importance.

The presence of both fluorine and iodine at the stereogenic center introduces interesting electronic and steric effects that can influence the efficiency of chirality transfer. For instance, in a nucleophilic substitution reaction at the carbon bearing the halogens, the nature of the incoming nucleophile and the reaction conditions would determine whether the reaction proceeds with inversion or retention of configuration.

Computational studies and mechanistic experiments are crucial for understanding the factors that govern chirality transfer in these systems. For example, density functional theory (DFT) calculations can provide insights into the transition state geometries and help predict the stereochemical course of a reaction.

The development of synthetic methods that allow for efficient chirality transfer and preservation is a key objective in asymmetric synthesis. The unique properties of the fluoro-iodinated stereocenter in derivatives of this compound make it an intriguing platform for studying and applying these fundamental principles.

Computational and Theoretical Studies of Methyl 2 Fluoro 2 Iodoacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of Methyl 2-fluoro-2-iodoacetate at the molecular level. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons within the molecule, which dictates its stability, geometry, and chemical reactivity. researchgate.net Such calculations can elucidate the complex interplay between the fluorine, iodine, and ester functional groups.

Density Functional Theory (DFT) is a robust computational method used to investigate the thermodynamics and kinetics of chemical reactions. mdpi.com For this compound, DFT can be employed to map out the potential energy surface for various transformations, such as nucleophilic substitution at the α-carbon. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be constructed. taylorfrancis.com

DFT studies, often using functionals like B3LYP or M06-2X, can determine key parameters such as activation energies (ΔG‡) and reaction energies (ΔG_rxn). nih.gov For example, in a substitution reaction where the iodide is displaced by a nucleophile, DFT would model the bond-breaking of the C-I bond and the simultaneous formation of a new bond with the incoming nucleophile. nih.gov These calculations provide a quantitative understanding of the reaction's feasibility and rate-limiting steps. mdpi.com

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical S_N2 Reaction This table presents hypothetical data for the nucleophilic substitution of the iodide in this compound by a generic nucleophile (Nu⁻) to illustrate the type of information obtained from DFT analysis.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State[Nu···C(H)(F)···I]⁻ complex+15.5
ProductsMethyl 2-fluoro-2-Nu-acetate + I⁻-10.2

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic character, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilic character. youtube.comlibretexts.org

For this compound, FMO analysis predicts its primary sites of reactivity.

LUMO: The LUMO is expected to be predominantly located on the antibonding σ* orbital of the carbon-iodine (C-I) bond. The presence of the electron-withdrawing fluorine atom and the carbonyl group would lower the energy of this LUMO, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles. researchgate.net

HOMO: The HOMO is likely to be localized on the lone pairs of the iodine and oxygen atoms. The energy of the HOMO is indicative of the molecule's ability to act as a nucleophile or electron donor. researchgate.net

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the predicted characteristics of the frontier orbitals for this compound based on theoretical principles.

OrbitalPrimary LocationPredicted Energy LevelImplied Reactivity
HOMOIodine and Oxygen lone pairsModerately lowWeakly nucleophilic
LUMOC-I antibonding (σ*) orbitalLowStrongly electrophilic at α-carbon
HOMO-LUMO Gap-Small to moderateHigh chemical reactivity

Mechanistic Elucidation through Computational Modeling

Computational modeling integrates DFT and FMO analyses to provide a dynamic picture of reaction mechanisms. By simulating the entire reaction coordinate, these models can elucidate complex reaction pathways, identify reactive intermediates, and rationalize stereochemical outcomes. For a molecule like this compound, modeling can clarify the influence of both the fluorine and iodine substituents. For instance, in a nucleophilic substitution, modeling would not only confirm the α-carbon as the electrophilic site but also detail the geometry of the transition state, explaining how the substituents stabilize or destabilize it. This approach is invaluable for understanding systems where experimental detection of transient species is challenging.

Prediction of Conformational Preferences and Intermolecular Interactions

This compound can exist in several different spatial arrangements, or conformations, due to rotation around its single bonds. These conformational preferences are dictated by a delicate balance of steric, electrostatic, and hyperconjugative interactions. rsc.org Computational studies can predict the most stable conformers and the energy barriers between them. nih.gov

For related methyl haloacetates, theoretical calculations have shown that the conformational equilibrium is often dominated by cis and gauche rotamers, which describe the relative orientation of the carbon-halogen bond and the carbonyl group. nih.gov The stability of these conformers is highly influenced by the solvent environment; polar solvents may favor a more polar conformer, while non-polar solvents or the gas phase may favor another. rsc.orgnih.gov Key interactions governing these preferences include dipole-dipole repulsion between the C=O and C-X bonds and stabilizing hyperconjugative effects, such as orbital interactions between the oxygen lone pair and the antibonding orbitals of adjacent bonds. rsc.orgnih.gov

Table 3: Predicted Relative Stabilities of Conformers This table provides an illustrative comparison of the predicted stability of different rotational isomers (rotamers) of this compound in different environments, based on trends observed in similar haloacetates.

ConformerDihedral Angle (X-C-C=O)Relative Energy (Gas Phase)Relative Energy (Polar Solvent)
Gauche~60°0.0 kcal/mol (most stable)0.5 kcal/mol
Cis (Syn)1.5 kcal/mol0.0 kcal/mol (most stable)
Trans (Anti)180°2.0 kcal/mol2.5 kcal/mol

Advanced Spectroscopic Property Predictions for Structural Elucidation

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. researchgate.net By simulating spectra for a proposed structure, chemists can compare the theoretical data to experimental results for verification.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. nih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei with high accuracy. researchgate.netgithub.io For improved accuracy, these calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) and involve a Boltzmann-weighted average of the shifts for all significantly populated conformers. github.iofrontiersin.org This process is critical for correctly assigning peaks in complex experimental spectra. nih.gov

Table 4: Illustrative Predicted NMR Chemical Shifts (in CDCl₃) Values are hypothetical and based on typical ranges for similar functional groups.

NucleusAtom DescriptionPredicted Chemical Shift (ppm)
¹H-CH(F)I5.5 - 6.0
¹H-OCH₃3.8 - 4.0
¹³CC=O165 - 170
¹³C-CH(F)I40 - 50 (with large C-F coupling)
¹³C-OCH₃53 - 55
¹⁹F-CH(F)I-180 to -220

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to absorption peaks in an IR spectrum. iosrjournals.org This simulation helps in assigning specific peaks to the vibrations of functional groups, such as the prominent carbonyl (C=O) stretch or the characteristic carbon-fluorine (C-F) and carbon-iodine (C-I) stretches. masterorganicchemistry.com

Table 5: Key Predicted IR Vibrational Frequencies Frequencies are illustrative and based on characteristic values for these bond types.

Vibrational ModeDescriptionPredicted Frequency (cm⁻¹)
C=O StretchCarbonyl group~1750 - 1770
C-F StretchCarbon-Fluorine bond~1050 - 1150
C-O StretchEster C-O bond~1200 - 1250
C-I StretchCarbon-Iodine bond~500 - 600

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes for Methyl 2-fluoro-2-iodoacetate

The traditional synthesis of analogous α-fluoroesters has often relied on methods that are not environmentally benign. For instance, the historical synthesis of methyl fluoroacetate (B1212596) involved the reaction of methyl iodoacetate with silver fluoride (B91410), an expensive and inefficient process. wikipedia.org A common route to introduce fluorine is through halogen exchange reactions, which can involve hazardous reagents and produce significant waste. acs.org The development of greener synthetic routes for this compound is therefore a critical area of future research.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents: Replacing commonly used hazardous solvents with more sustainable alternatives. Recent research has highlighted a range of greener solvents that could be explored. acs.orgresearchgate.net

Alternative Fluorinating and Iodinating Agents: Investigating the use of less toxic and more environmentally friendly sources of fluorine and iodine.

Catalytic Methods: Developing catalytic approaches to replace stoichiometric reagents, which would reduce waste and improve efficiency. A photoinduced Finkelstein reaction using sodium iodide and a catalytic amount of elemental iodine presents a more sustainable alternative for iodination. acs.org

Green Chemistry PrinciplePotential Application in the Synthesis of this compound
Prevention Designing syntheses to avoid the production of waste.
Atom Economy Utilizing reaction pathways that incorporate the maximum amount of starting material into the product.
Less Hazardous Chemical Syntheses Employing and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries Replacing traditional hazardous solvents with greener alternatives like bio-based solvents. acs.org
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources.
Reduce Derivatives Minimizing or avoiding the use of protecting groups to reduce reaction steps and waste.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents.

Exploration of Novel Catalytic Systems for its Transformations

The development of novel catalytic systems to mediate reactions involving this compound is a promising frontier. The presence of both fluorine and iodine offers multiple sites for catalytic activation.

Future research could focus on:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantioenriched fluorinated molecules. Chiral aryl iodide catalysts have been successfully used in enantioselective fluorolactonization reactions, suggesting their potential applicability. nih.gov

Photoredox Catalysis: Utilizing visible light and a photocatalyst to generate radical intermediates from this compound, enabling novel carbon-carbon and carbon-heteroatom bond formations. Dual photoredox and copper catalysis has been effective in the synthesis of α-fluorinated areneacetates. nih.gov

Transition Metal Catalysis: Exploring a wider range of transition metals to catalyze cross-coupling and other transformations. The unique reactivity of the carbon-iodine bond makes it a prime target for oxidative addition in catalytic cycles.

Organocatalysis: Developing metal-free catalytic systems for the transformation of this compound, which would offer a more sustainable and cost-effective approach. Iodoaryloxazoline catalysts have shown promise in promoting iodine(III)-mediated α-tosyloxylation of ketones. acs.org

Untapped Reactivity Patterns and Synthetic Applications

While the individual reactivities of α-fluoro and α-iodo esters are known to some extent, the combined influence of both halogens in this compound could lead to unique and untapped reactivity patterns.

Promising areas of exploration include:

Reformatsky-type Reactions: Investigating the reaction of the organozinc reagent derived from this compound with various electrophiles. wikipedia.orgthermofisher.com The presence of the fluorine atom could significantly influence the reactivity and stability of the Reformatsky enolate. researchgate.net Enantioselective versions of this reaction using chiral ligands could provide access to valuable chiral building blocks. acs.orgnih.gov

Radical Reactions: Further exploring the generation of α-fluoro-α-ester radicals from this compound and their subsequent addition to alkenes and alkynes. Iron powder has been shown to initiate the addition of fluoroiodoacetates to electron-rich alkenes. rsc.org The reactivity of these radicals with various trapping agents could lead to a diverse range of fluorinated products.

Nucleophilic Substitution Reactions: Investigating the selective displacement of the iodide by a range of nucleophiles under various conditions. The electron-withdrawing nature of the fluorine atom is expected to influence the reactivity of the C-I bond.

Formation of Difluoroenolates: Exploring decarboxylative aldol (B89426) reactions of derivatives of this compound to generate difluoroenolates, which are valuable intermediates in the synthesis of fluorinated compounds. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

The integration of this compound into modern synthetic workflows, such as flow chemistry and high-throughput synthesis, will be crucial for accelerating the discovery of its applications.

Flow Chemistry: Continuous flow processes can offer significant advantages for reactions involving potentially unstable or highly reactive intermediates derived from this compound. researchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The synthesis of other heterocycles has been successfully adapted to flow conditions. uc.pt

High-Throughput Synthesis and Screening: Employing automated platforms for the rapid synthesis and screening of libraries of compounds derived from this compound. nih.gov This approach would enable the efficient discovery of new reactions and the optimization of reaction conditions. scienceintheclassroom.org High-throughput screening can be used to quickly identify promising lead compounds for various applications. nih.gov

TechnologyPotential Benefit for Research on this compound
Flow Chemistry Enables the safe use of reactive intermediates, improves reaction control and scalability, and allows for the telescoping of multi-step syntheses. researchgate.net
High-Throughput Synthesis Facilitates the rapid generation of compound libraries for screening purposes.
Automated Reaction Screening Allows for the efficient optimization of reaction conditions by systematically varying catalysts, solvents, and other parameters. nih.gov
Mass Spectrometry-based Screening Enables the rapid and sensitive analysis of reaction outcomes in a high-throughput format.

By focusing on these future perspectives, the scientific community can unlock the full synthetic potential of this compound, paving the way for the development of novel molecules with applications in various fields of science.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-fluoro-2-iodoacetate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer: this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, fluorination of methyl 2-iodoacetate using fluorinating agents (e.g., Selectfluor®) under controlled temperatures (0–25°C) in anhydrous solvents like DMF or THF may yield the target compound. Optimization involves adjusting stoichiometry, reaction time, and catalyst loading (e.g., Lewis acids). Monitoring via TLC or GC-MS ensures intermediate purity. Post-synthesis, purification by column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C/¹⁹F NMR : Identify chemical shifts for fluorine (δ ~ -150 to -250 ppm in ¹⁹F NMR) and iodine proximity effects.
  • IR Spectroscopy : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Validate molecular ion peaks (e.g., [M]+ at m/z 246 for C₃H₄FIO₂).
    Cross-referencing with computational predictions (e.g., DFT for NMR shifts) enhances accuracy. Contaminants (e.g., unreacted precursors) require careful baseline subtraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?

  • Methodological Answer: Discrepancies (e.g., split peaks, unexpected coupling constants) may arise from dynamic effects or stereochemical variations. Strategies include:
  • Variable-Temperature NMR : Assess conformational stability (e.g., -40°C to 80°C) to identify rotameric equilibria.
  • Isotopic Labeling : Substitute ¹H with ²H to simplify splitting patterns.
  • X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data (as in for analogous compounds) .

Q. What strategies are recommended for enhancing the stability of this compound under different storage conditions?

  • Methodological Answer: Stability challenges (e.g., hydrolysis, halogen exchange) require:
  • Inert Atmosphere Storage : Use argon-filled vials to minimize oxidation.
  • Low-Temperature Preservation : Store at -20°C in dark glassware to reduce photodegradation.
  • Stabilizer Additives : Include molecular sieves (3Å) to absorb moisture. Pre-use purity checks via HPLC ensure integrity .

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Suzuki-Miyaura couplings. Key parameters:
  • Electrophilicity Index : Predicts iodine’s leaving-group propensity.
  • Frontier Molecular Orbitals : Identify reactive sites (e.g., LUMO localization on iodine).
    Validation via experimental kinetics (e.g., monitoring by ¹⁹F NMR) bridges theory and practice .

Q. What methodologies are suitable for tracing byproducts formed during the synthesis of this compound?

  • Methodological Answer: Byproduct identification involves:
  • HPLC/GC-MS : Separate and quantify impurities (e.g., methyl 2-fluoroacetate or diiodinated analogs).
  • Isotopic Dilution Assays : Use ¹³C-labeled precursors to track unintended pathways.
  • Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates.
    Data triangulation with synthetic protocols minimizes side reactions .

Data Contradiction Analysis

Q. How should conflicting results from kinetic studies of this compound’s hydrolysis be addressed?

  • Methodological Answer: Conflicting kinetics (e.g., pH-dependent rate variations) require:
  • Controlled Replicates : Standardize buffers (e.g., phosphate vs. acetate) and ionic strength.
  • Arrhenius Analysis : Compare activation energies across studies to identify outliers.
  • Microscopy/Surface Analysis : Check for container material effects (e.g., glass vs. PTFE).
    Meta-analysis of prior datasets (e.g., ’s environmental hazard protocols) contextualizes anomalies .

Application-Oriented Questions

Q. In what biomedical research contexts could this compound serve as a probe?

  • Methodological Answer: Potential applications include:
  • Enzyme Inhibition Studies : Fluorine’s electronegativity mimics transition states in esterase assays.
  • Radiotracer Synthesis : Iodine-123/131 isotopes enable SPECT imaging of esterase activity.
  • Prodrug Design : Ester hydrolysis releases bioactive moieties (e.g., anticancer agents).
    In vitro cytotoxicity assays (e.g., MTT tests) validate biocompatibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.